4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide
CAS No.: 182808-16-8
Cat. No.: VC2825470
Molecular Formula: C9H9ClN2O2
Molecular Weight: 212.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182808-16-8 |
|---|---|
| Molecular Formula | C9H9ClN2O2 |
| Molecular Weight | 212.63 g/mol |
| IUPAC Name | 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide |
| Standard InChI | InChI=1S/C9H9ClN2O2/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H2,12,13) |
| Standard InChI Key | LXYQIWSECQYHAK-UHFFFAOYSA-N |
| SMILES | C1COC2=C1C(=C(C=C2C(=O)N)Cl)N |
| Canonical SMILES | C1COC2=C1C(=C(C=C2C(=O)N)Cl)N |
Introduction
Chemical Identity and Structural Characteristics
Identification and Nomenclature
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide is a well-defined chemical entity identifiable through various systematic naming conventions and registry systems. The compound is registered in chemical databases with the CAS number 182808-16-8 . In the IUPAC system, it is formally named as 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide . Several synonyms exist for this compound, including its abbreviated structural descriptions that highlight its key functional groups and scaffold arrangement .
The compound can be uniquely identified using various chemoinformatic identifiers. Its InChI (International Chemical Identifier) is InChI=1S/C9H9ClN2O2/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H2,12,13), while its condensed InChIKey representation is LXYQIWSECQYHAK-UHFFFAOYSA-N . For computational and database applications, the SMILES notation C1COC2=C1C(=C(C=C2C(=O)N)Cl)N provides a linear string representation of its structure .
Physical and Chemical Properties
The physical and chemical properties of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide define its behavior in various environments and provide insights into its potential applications. Table 1 summarizes the key properties of this compound.
Table 1: Physical and Chemical Properties of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C9H9ClN2O2 |
| Molecular Weight | 212.63 g/mol |
| Physical State | Solid (presumed) |
| Structural Classification | Heterocyclic, Benzofuran derivative |
| Functional Groups | Amino, Chloro, Carboxamide |
| Creation Date in PubChem | 2011-12-04 |
| Modification Date in PubChem | 2025-02-22 |
The compound has a molecular weight of 212.63 g/mol, which places it within a range commonly associated with drug-like molecules according to Lipinski's Rule of Five . The presence of the amino and carboxamide groups suggests it may form hydrogen bonds, potentially enhancing its solubility in polar solvents and its interactions with biological targets. The chloro substituent likely contributes to its lipophilicity and may influence its distribution in biological systems.
Research Status and Future Directions
Current Research Landscape
The research on 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide appears to be in relatively early stages, as evidenced by its inclusion in chemical databases and commercial research chemical catalogs but limited presence in the primary scientific literature . The compound is available from commercial suppliers for research purposes, indicating interest from the scientific community .
The broader class of 2,3-dihydrobenzofuran derivatives has attracted attention in medicinal chemistry, particularly for their potential as enzyme inhibitors such as PARP-1 inhibitors . The structural similarities between the target compound and known bioactive molecules suggest potential avenues for exploration.
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